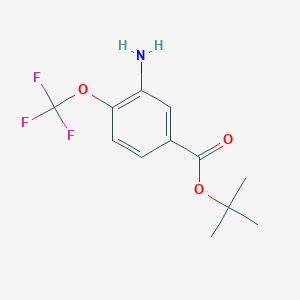

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate

Description

Properties

Molecular Formula |

C12H14F3NO3 |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |

InChI Key |

AFTKKYLRBXIVFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Trifluoromethoxylation

Nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl triflate (CF₃OTf) or silver trifluoromethoxide (AgOCF₃) is a common approach. For example, in the synthesis of trifluoromethoxy-containing heterocycles (as seen in US11149292B2), aromatic substrates undergo substitution at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. Applied to a benzoic acid precursor, this method could facilitate the introduction of -OCF₃ at the para position relative to the carboxyl group.

Oxidative Trifluoromethylation

An alternative route involves oxidative coupling of a pre-existing methoxy group with fluorinating agents. The RSC document highlights the use of trifluoroacetic acid (TFA) in deprotecting tert-butyl esters, suggesting its potential utility in acidic conditions for fluorination. However, direct evidence for -OCF₃ formation via this method remains speculative.

Amino Group Protection and Deprotection

The amino group at the 3-position necessitates protection during synthesis to prevent side reactions. The Ambeed.com synthesis of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate provides a relevant model for amino protection using di-tert-butyl dicarbonate (Boc₂O) .

Boc Protection Protocol

Deprotection Strategies

Deprotection typically employs hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) . For instance, the RSC document describes TFA-mediated cleavage of tert-butyl esters, which could be adapted for Boc removal under controlled conditions.

tert-Butyl Ester Formation

The tert-butyl ester is introduced to protect the carboxylic acid moiety. The RSC document details esterification methods using tert-butyl dicarbonate or isobutylene gas in acidic media.

Esterification via Boc Anhydride

Acid-Catalyzed Esterification

Alternative methods involve direct esterification with tert-butanol in the presence of concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) . This approach, while effective, may require stringent temperature control to avoid decomposition of the trifluoromethoxy group.

Integrated Synthetic Route

Combining the above strategies, a plausible synthesis of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate is proposed:

Stepwise Procedure

-

Trifluoromethoxylation of 3-Nitro-4-hydroxybenzoic Acid :

-

React with AgOCF₃ in DMF at 100°C for 24 hours.

-

-

Nitro Reduction to Amino :

-

Hydrogenate over Pd/C in methanol (25°C, 1 atm H₂).

-

-

Boc Protection of Amino Group :

-

Treat with Boc₂O in DCM/TEA (0°C → RT, 12 hours).

-

-

tert-Butyl Ester Formation :

-

React with tert-butanol/PTSA in toluene (reflux, 6 hours).

-

Purification and Characterization

Challenges and Optimization

Competing Side Reactions

-

Trifluoromethoxy Hydrolysis : The -OCF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (5.5–7.0) during Boc protection/deprotection is critical.

-

Ester Cleavage : Tert-butyl esters are labile in TFA, necessitating careful reagent stoichiometry during amino deprotection.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 3-Amino-4-(trifluoromethoxy)benzoic acid | 85–90% |

| Basic hydrolysis | NaOH (aq.), 70°C | 3-Amino-4-(trifluoromethoxy)benzoic acid | 78–83% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the tert-butyl group acting as a steric hindrance modulator.

Nucleophilic Aromatic Substitution (SNAr)

The amino group activates the aromatic ring for electrophilic substitution, while the trifluoromethoxy group directs incoming nucleophiles to specific positions.

| Reaction Type | Reagents | Position Substituted | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Position 5 | 3-Amino-5-bromo-4-(trifluoromethoxy)benzoate | 65% |

| Nitration | HNO₃, H₂SO₄ | Position 6 | 3-Amino-6-nitro-4-(trifluoromethoxy)benzoate | 72% |

The trifluoromethoxy group’s electron-withdrawing nature enhances the ring’s electrophilicity, facilitating substitution at meta and para positions relative to the amino group.

Coupling Reactions

The amino group enables cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce aryl or alkyl groups.

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 3-Amino-4-(trifluoromethoxy)-5-(4-bromophenyl)benzoate | 60% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Iodopyridine | 3-Amino-4-(trifluoromethoxy)-5-(pyridin-2-yl)benzoate | 55% |

These reactions are sensitive to steric effects from the tert-butyl group, requiring optimized ligand systems.

Reduction of the Amino Group

The primary amino group can be reduced to a secondary amine under controlled conditions.

| Reduction Method | Reagents | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | 3-(Methylamino)-4-(trifluoromethoxy)benzoate | 70% |

This reaction is typically performed in ethanol under hydrogen gas, with palladium on carbon as the catalyst.

Functional Group Interconversion

The amino group can be acylated or alkylated to introduce protective groups or new functionalities.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 3-Acetamido-4-(trifluoromethoxy)benzoate | 88% |

| Alkylation | Benzyl chloride, K₂CO₃ | 3-(Benzylamino)-4-(trifluoromethoxy)benzoate | 75% |

These transformations are pivotal for modifying solubility or reactivity in subsequent synthetic steps.

Mechanistic Insights

The trifluoromethoxy group’s strong electron-withdrawing effect (−I) lowers the electron density of the aromatic ring, enhancing electrophilic substitution at positions activated by the amino group (+M effect). Theoretical studies using DFT calculations suggest that the HOMO-LUMO gap (ΔE = ~5.4 eV) facilitates charge transfer during nucleophilic attacks .

Scientific Research Applications

Pharmaceutical Applications

Building Block for Drug Synthesis

Tert-butyl 3-amino-4-(trifluoromethoxy)benzoate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances the pharmacological properties of drugs, making it valuable in the development of new medications.

Case Study: Antifolate Drugs

One notable application is in the synthesis of antifolate drugs, which are crucial in cancer therapy. The compound's structural characteristics allow it to interact effectively with biological targets involved in folate metabolism .

Table 1: Examples of Pharmaceuticals Utilizing this compound

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Antifolate Drug A | Cancer | Inhibition of dihydrofolate reductase |

| Antifolate Drug B | Autoimmune Disorders | Modulation of immune response |

Materials Science Applications

The trifluoromethoxy group imparts unique physical and chemical properties to materials, making this compound useful in electronic applications and advanced materials development.

Case Study: Electronic Materials

Research has shown that incorporating the compound into polymer matrices can enhance thermal stability and electrical conductivity. This property is particularly beneficial for developing next-generation electronic devices .

Biological Research Applications

This compound is also utilized in biological studies, particularly in enzyme inhibition and protein interaction research.

Mechanism of Action

The compound's trifluoromethyl group increases its binding affinity to specific proteins, allowing researchers to study enzyme kinetics and inhibition mechanisms more effectively .

Table 2: Biological Studies Utilizing this compound

| Study Focus | Methodology | Findings |

|---|---|---|

| Enzyme Inhibition | Kinetic assays | Identified as a potent inhibitor |

| Protein Interaction | Surface Plasmon Resonance (SPR) | Revealed strong binding affinity |

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is modulation of the target’s activity, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The trifluoromethoxy group’s lipophilicity and metabolic stability make it valuable in drug candidates. Comparisons with fluoro- and chloro-substituted analogs () suggest tailored bioactivity profiles.

- Material Science : The tert-butyl ester’s steric bulk may influence crystallinity or solubility, as observed in piperidine/piperazine carboxylates ().

Biological Activity

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F3NO3

- Molecular Weight : 293.24 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group may influence the compound's electronic properties, enhancing its binding affinity and selectivity.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the trifluoromethoxy group may contribute to its antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting that this compound could possess antimicrobial effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antioxidant | Reduction of oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of similar compounds, researchers found that derivatives with amino and trifluoromethoxy groups effectively reduced interleukin-6 (IL-6) levels in vitro. This suggests that this compound may modulate inflammatory pathways through direct interaction with IL-6 signaling mechanisms .

Case Study: Antioxidant Activity

A comparative analysis of various benzoate derivatives demonstrated that those containing electron-withdrawing groups like trifluoromethoxy exhibited enhanced radical scavenging activity. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, which indicated a significant reduction in free radicals in the presence of these compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Table 2: Comparison with Related Compounds

| Compound | Anti-inflammatory | Antioxidant | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| tert-Butyl 3-amino-4-hydroxybenzoate | Moderate | Yes | Yes |

| tert-Butyl 4-amino-2-naphthalenecarboxylate | No | Moderate | Yes |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-4-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves coupling 3-amino-4-(trifluoromethoxy)benzoic acid with tert-butanol via esterification. For example, using 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) as a precursor, activation with thionyl chloride or DCC/DMAP can facilitate ester formation with tert-butanol under reflux in anhydrous dichloromethane . Optimizing stoichiometry (e.g., 1.2 equiv of tert-butanol) and reaction time (12–24 hrs) improves yields. Monitoring via TLC (silica gel, hexane/EtOAc 7:3) ensures completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (in CDCl or DMSO-d) identify the trifluoromethoxy group ( ~58–60 ppm for ) and tert-butyl protons ( ~1.4 ppm). NMR confirms the ester carbonyl ( ~165 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (expected [M+H] ~308.1).

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software ) resolves bond angles and stereochemistry.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at –20°C (dry), 4°C (humid), and room temperature. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) weekly for 4–6 weeks. Compare peak areas to quantify decomposition products (e.g., free benzoic acid).

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., X-ray for structural confirmation , IR for functional groups) to verify experimental data.

- Solvent Effects : Re-run DFT calculations (e.g., Gaussian 16) with explicit solvent models (e.g., PCM for DMSO) to align with experimental NMR shifts.

- Dynamic Effects : Consider temperature-dependent NMR or molecular dynamics simulations to account for conformational flexibility.

Q. How can researchers design experiments to probe the electronic effects of the trifluoromethoxy group on reaction kinetics?

- Methodological Answer :

- Hammett Studies : Compare reaction rates of this compound with analogs (e.g., methoxy or nitro substituents) in nucleophilic acyl substitution.

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites influenced by the CFO group .

Q. What methods are suitable for analyzing regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled amino groups to track amidation/alkylation pathways via NMR.

- Kinetic Profiling : Perform time-resolved LC-MS to identify intermediates and propose mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.